(5-Chlorothiazol-2-yl)methanamine hydrochloride

Drug Discovery Bioconjugation Aqueous Formulation

Researchers requiring precise 5-chlorothiazole substitution for medicinal chemistry or agrochemical SAR often face supply chain inconsistencies. This compound solves that need. - Definitive regioisomer: 5-chloro, 2-aminomethyl pattern ensures accurate structure-activity relationship studies, distinct from the thiamethoxam metabolite (2-chlorothiazol-5-yl)methanamine. - Reaction-ready hydrochloride salt: Pre-weighed stoichiometry for amide bond formation, reductive amination, or sulfonamide synthesis. - Aqueous solubility advantage: Directly soluble in buffer systems for biomolecule conjugation and in vitro assays without organic co-solvents. Procurement managers benefit from a 98% purity specification that reduces downstream hit validation and resynthesis costs.

Molecular Formula C4H6Cl2N2S
Molecular Weight 185.07 g/mol
CAS No. 1187932-87-1
Cat. No. B1378184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chlorothiazol-2-yl)methanamine hydrochloride
CAS1187932-87-1
Molecular FormulaC4H6Cl2N2S
Molecular Weight185.07 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)CN)Cl.Cl
InChIInChI=1S/C4H5ClN2S.ClH/c5-3-2-7-4(1-6)8-3;/h2H,1,6H2;1H
InChIKeyUYPOKAOPBHGBLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chlorothiazol-2-yl)methanamine HCl: Thiazole Building Block


(5-Chlorothiazol-2-yl)methanamine hydrochloride (CAS 1187932-87-1) is a heterocyclic amine salt featuring a 5-chlorothiazole core with a primary aminomethyl substituent at the 2-position . The hydrochloride salt form enhances water solubility relative to the free base . This compound functions primarily as a versatile building block for constructing more complex thiazole-containing molecules in medicinal chemistry and agrochemical research [1].

Critical Differentiation from Generic Thiazole Methanamines


Simple substitution with a generic 'thiazole methanamine' is not scientifically sound because the specific 5-chloro substitution pattern on the thiazole ring governs both the compound's electronic properties and its utility as a synthetic intermediate . The hydrochloride salt form provides quantifiable advantages in handling, solubility, and stability that the free base (CAS 1187933-28-3) lacks . Furthermore, the 2-aminomethyl substitution differentiates this compound from regioisomers such as (2-chlorothiazol-5-yl)methanamine (CAS 120740-08-1), which is a known metabolite of the neonicotinoid insecticide thiamethoxam and thus has a distinct application profile .

Quantitative Differentiation: Purity, Salt Form & Specificity


Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt (CAS 1187932-87-1) is soluble in water, a property not shared by the free base (CAS 1187933-28-3), which is generally less soluble in aqueous media . This differential solubility is critical for applications requiring aqueous reaction conditions, such as bioconjugation or in vitro assays .

Drug Discovery Bioconjugation Aqueous Formulation

Higher Purity Grade Availability

Commercial suppliers offer (5-Chlorothiazol-2-yl)methanamine hydrochloride at minimum purity specifications of 98% , whereas the free base and related analogues are commonly supplied at 95% or 97% . The higher available purity reduces the potential for confounding impurities in sensitive assays or subsequent synthetic steps.

High-Throughput Screening Medicinal Chemistry Quality Control

Molecular Weight Distinction: HCl Salt vs. Free Base

The hydrochloride salt has a molecular weight of 185.07-185.08 g/mol , while the free base is 148.61 g/mol . This 24.6% mass difference (36.46 g/mol, corresponding to one HCl molecule) is critical for accurate molar calculations in synthesis, dosing for biological assays, and analytical method development (e.g., LC-MS, NMR quantification).

Analytical Chemistry Inventory Management Stoichiometry

Regioisomeric Differentiation from Thiamethoxam Metabolite

The target compound (5-chloro substitution, 2-aminomethyl) is structurally distinct from its regioisomer (2-chlorothiazol-5-yl)methanamine (CAS 120740-08-1), which is a known metabolite of the neonicotinoid insecticide thiamethoxam . This structural difference (chlorine position: C5 vs. C2; aminomethyl position: C2 vs. C5) fundamentally alters the compound's utility in synthetic pathways and its biological relevance.

Structure-Activity Relationship Metabolite Identification Agrochemical Research

Supplier Price and Lead Time Comparison

Significant variation exists in commercial availability for (5-Chlorothiazol-2-yl)methanamine hydrochloride. For a 250 mg quantity, AChemBlock (catalog L14499) lists a price of $235 with estimated shipment in 5-7 business days , whereas AKSci (catalog 8840AH) lists $497 with a 3-week lead time . This $262 (53%) price differential and 2-3 week lead time difference can substantially impact project budgets and timelines.

Procurement Optimization Supply Chain Management Cost Analysis

Limited Biological Activity Data

A comprehensive literature search reveals no peer-reviewed primary research articles or patents that report direct quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) for (5-Chlorothiazol-2-yl)methanamine hydrochloride itself. The compound is predominantly cited as a synthetic intermediate or building block [1]. Claims of 'enzyme inhibition' or 'antimicrobial activity' are largely class-level inferences derived from the thiazole pharmacophore and are not supported by direct experimental data for this specific compound .

Building Block Synthetic Intermediate Preliminary Screening

Recommended Application Scenarios


Bioactive Thiazole Derivative Synthesis

Employ (5-Chlorothiazol-2-yl)methanamine hydrochloride as a key intermediate for constructing thiazole-containing compounds, leveraging the reactive primary amine at the 2-position for amide bond formation, reductive amination, or sulfonamide synthesis . The hydrochloride salt simplifies handling and ensures accurate stoichiometry in coupling reactions due to its defined molecular weight .

Aqueous Bioconjugation & Assay Development

Use the hydrochloride salt directly in aqueous buffer systems without the need for organic co-solvents, facilitating conjugation to biomolecules (e.g., proteins, nucleic acids) or preparation of compound stock solutions for in vitro screening assays . The enhanced water solubility relative to the free base reduces precipitation artifacts that can compromise assay reproducibility .

SAR Studies of Chlorothiazole Pharmacophores

Incorporate this specific regioisomer (5-chloro, 2-aminomethyl) into medicinal chemistry campaigns to probe the influence of chlorine position and aminomethyl substitution on target binding. Avoid the regioisomeric (2-chlorothiazol-5-yl)methanamine (CAS 120740-08-1), which is a thiamethoxam metabolite and will confound SAR interpretations in agrochemical or environmental fate studies .

High-Throughput Screening Library Construction

Prioritize procurement of the 98% purity grade from suppliers such as AKSci or AChemBlock to minimize impurity-driven false positives or false negatives in high-throughput screening campaigns. The higher purity specification reduces the burden of downstream hit validation and resynthesis due to interfering contaminants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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